Chemical Structure and Properties of N-(5-methyl-1,3-thiazol-2-yl)benzamide: A Technical Guide
Chemical Structure and Properties of N-(5-methyl-1,3-thiazol-2-yl)benzamide: A Technical Guide
Executive Summary
The compound N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a highly versatile scaffold in both medicinal chemistry and agrochemical development. Characterized by a benzamide moiety linked to a 5-methyl-substituted 1,3-thiazole ring, this molecule serves as a critical pharmacophore for various biological targets. Thiazole-containing compounds are widely recognized for their broad spectrum of biological activities, including antimicrobial, antidiabetic, and neuroprotective properties[1]. In recent years, derivatives of thiazol-2-ylbenzamide have gained significant traction as potent Succinate Dehydrogenase Inhibitors (SDHIs) for crop protection[2][3], as well as targeted ligands for human adenosine A2A receptors in neurodegenerative disease research[4].
This whitepaper provides an in-depth analysis of the chemical architecture, polymorphic behavior, synthetic methodologies, and biological mechanisms of N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of N-(5-methyl-1,3-thiazol-2-yl)benzamide consists of an aromatic benzene ring connected via an amide linkage to a 5-methyl-1,3-thiazole heterocycle. The presence of the nitrogen and sulfur atoms in the five-membered thiazole ring imparts unique electronic properties, allowing the molecule to participate in extensive hydrogen bonding,
Crystallography and Polymorphism
Thiazolylbenzamide derivatives are notable for their complex crystallographic behavior and polymorphism. Research into the solid-state chemistry of the closely related N-(1,3-thiazol-2-yl)benzamide reveals that these molecules can crystallize with an unusually high number of crystallographically independent molecules in the asymmetric unit (e.g.,
Quantitative Data Summary
The following table summarizes the key physicochemical properties of N-(5-methyl-1,3-thiazol-2-yl)benzamide, critical for predicting its pharmacokinetic and environmental behavior.
| Property | Value | Structural Significance |
| Molecular Formula | Defines the core atomic composition. | |
| Molecular Weight | 218.28 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 1 (Amide -NH) | Essential for anchoring to target receptor residues. |
| Hydrogen Bond Acceptors | 3 (Amide -C=O, Thiazole N, S) | Facilitates diverse binding modalities and dimer formation. |
| Rotatable Bonds | 2 | Provides conformational flexibility for induced-fit binding. |
| Topological Polar Surface Area (TPSA) | ~55.1 Ų | Indicates good membrane permeability and potential BBB penetration. |
Synthesis and Structural Optimization
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide relies on a highly efficient nucleophilic acyl substitution. The methodology is designed to maximize yield while minimizing the formation of di-acylated byproducts.
Step-by-Step Synthetic Protocol
Objective: To couple 2-amino-5-methylthiazole with benzoyl chloride to yield the target benzamide.
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Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-amino-5-methylthiazole in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive benzoyl chloride.
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Base Addition: Add 1.5 eq of anhydrous pyridine (or triethylamine) to the solution. Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation of the aminothiazole, which would otherwise deactivate the nucleophile.
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Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 eq of benzoyl chloride dropwise over 30 minutes. Causality: The highly exothermic nature of acyl substitution requires thermal control to prevent the formation of side products (e.g., di-acylation at the amide nitrogen).
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
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Work-up and Purification: Quench the reaction with saturated aqueous
. Extract the organic layer with DCM, wash with brine, dry over anhydrous , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield the pure N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Synthetic Workflow Visualization
Synthetic workflow of N-(5-methyl-1,3-thiazol-2-yl)benzamide via nucleophilic acyl substitution.
Mechanisms of Action & Biological Applications
The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold exhibits polypharmacology, making it a valuable lead compound in diverse biological fields.
Agrochemical Application: Succinate Dehydrogenase (SDH) Inhibition
Thiazol-2-ylbenzamide derivatives are highly potent fungicides. They act as Succinate Dehydrogenase Inhibitors (SDHIs) by binding to the ubiquinone-binding site (Q-site) of mitochondrial complex II[2][3]. By blocking the electron transport chain, these compounds halt fungal respiration, alter mycelial morphology, and increase cell membrane permeability, ultimately leading to fungal cell death[3]. This mechanism is highly effective against devastating agricultural pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea[2][3].
Mechanism of succinate dehydrogenase (SDH) inhibition by thiazolylbenzamide derivatives.
Pharmaceutical Applications
Beyond agriculture, the thiazolylbenzamide framework is heavily utilized in human medicine:
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Neurology (Adenosine A2A Antagonism): Fluorinated and alkylated analogues of thiazol-2-ylbenzamide have been synthesized as highly selective adenosine A2A receptor antagonists. These compounds exhibit submicromolar affinity and improved aqueous solubility, serving as promising lead candidates for the treatment of Parkinson's disease[4].
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Endocrinology (Glucokinase Activation): Specific 3-alkoxy-5-phenoxy-N-thiazolyl benzamides act as potent glucokinase (GK) activators. Oral administration of these derivatives has been shown to induce robust glucose-lowering effects in diabetic models.
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Antimicrobial Resistance: Benzofused and substituted thiazoles are being investigated for their ability to combat antibiotic resistance by acting as quorum sensing inhibitors against persistent pathogens like Pseudomonas aeruginosa[1][6].
Experimental Protocol: In Vitro Antifungal Bioassay
To validate the biological efficacy of synthesized N-(5-methyl-1,3-thiazol-2-yl)benzamide derivatives, a standardized mycelial growth rate assay is employed[3]. This protocol is designed as a self-validating system to ensure rigorous data integrity.
Methodology:
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Media Preparation: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to create a 10,000
g/mL stock solution. Add aliquots of the stock to sterilized Potato Dextrose Agar (PDA) at 45°C to achieve final concentrations ranging from 0.1 to 50 g/mL. -
Control Establishment: Prepare a negative control plate containing an equivalent volume of pure DMSO (to confirm the solvent does not inhibit growth) and a positive control plate containing a commercial SDHI, such as Boscalid (to benchmark relative potency).
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Inoculation: Using a sterilized cork borer, excise 5 mm mycelial plugs from the leading edge of an actively growing fungal colony (e.g., S. sclerotiorum). Place one plug face-down in the center of each prepared PDA plate.
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Incubation & Measurement: Incubate the plates in the dark at 25°C. Once the negative control mycelium reaches the edge of the petri dish (typically 48–72 hours), measure the colony diameters of all plates using digital calipers in two perpendicular directions.
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Data Analysis: Calculate the percentage of growth inhibition using the formula:
(Where is the control diameter and is the treatment diameter). Plot the inhibition percentages against the log-transformed concentrations to determine the (half-maximal effective concentration) via probit analysis.
References
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Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic Chemistry, ResearchGate. Available at:[Link]
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Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. Available at:[Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research, IT Medical Team. Available at:[Link]
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Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (Lu AA41063) as adenosine A2A receptor ligands with improved aqueous solubility. PubMed, NIH. Available at:[Link]
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